molecular formula C16H18Cl2N2O5S2 B11169450 2,5-dichloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzenesulfonamide

2,5-dichloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzenesulfonamide

Cat. No.: B11169450
M. Wt: 453.4 g/mol
InChI Key: MLJXBLAKQWEDBC-UHFFFAOYSA-N
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Description

2,5-DICHLORO-N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro and sulfonamide groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.

    Sulfonation: The amine is then subjected to sulfonation to introduce the sulfonamide group.

    Chlorination: Finally, chlorination is performed to introduce the dichloro groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.

Major Products

Scientific Research Applications

2,5-DICHLORO-N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and dichloro-substituted aromatic compounds. Examples include:

  • 2,4-Dichlorobenzenesulfonamide
  • 4-Chloro-N-(3-methoxypropyl)benzenesulfonamide
  • 2,5-Dichloroaniline

Uniqueness

What sets 2,5-DICHLORO-N-{4-[(3-METHOXYPROPYL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18Cl2N2O5S2

Molecular Weight

453.4 g/mol

IUPAC Name

2,5-dichloro-N-[4-(3-methoxypropylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C16H18Cl2N2O5S2/c1-25-10-2-9-19-26(21,22)14-6-4-13(5-7-14)20-27(23,24)16-11-12(17)3-8-15(16)18/h3-8,11,19-20H,2,9-10H2,1H3

InChI Key

MLJXBLAKQWEDBC-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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